molecular formula C11H7F4N3O2 B2981862 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid CAS No. 1975118-25-2

1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B2981862
CAS No.: 1975118-25-2
M. Wt: 289.19
InChI Key: HEWWPLPVLPZRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a fluorine atom, and a trifluoromethyl group attached to a pyrazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-amino-2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with trifluoroacetic acid to yield the desired pyrazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in binding to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-fluorophenylboronic acid
  • 4-(4-Fluorophenyl)imino methyl-phenol
  • 4-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenol

Uniqueness

Compared to similar compounds, 1-(4-Amino-2-fluorophenyl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(4-amino-2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4N3O2/c12-7-3-5(16)1-2-8(7)18-4-6(10(19)20)9(17-18)11(13,14)15/h1-4H,16H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWWPLPVLPZRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)N2C=C(C(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.